
2,4-Diethylbenzoic acid
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Overview
Description
2,4-Diethylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,4-Diethylbenzaldehyde, followed by oxidation to the corresponding carboxylic acid. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diethylbenzoquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include diethylbenzoquinones, diethylbenzyl alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Diethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Diethylbenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: Similar in structure but with methyl groups instead of ethyl groups.
2,4-Dichlorobenzoic acid: Contains chlorine atoms at the 2 and 4 positions instead of ethyl groups.
2,4-Dihydroxybenzoic acid: Features hydroxyl groups at the 2 and 4 positions.
Uniqueness
2,4-Diethylbenzoic acid is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2,4-Diethylbenzoic acid is a derivative of benzoic acid characterized by two ethyl groups positioned at the 2 and 4 carbon atoms of the benzene ring. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and other pharmacological effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.
This compound can be represented by the following chemical structure:
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
Anti-inflammatory Activity
In vitro studies have also shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced levels of TNF-α and IL-6 significantly, indicating its potential use in treating inflammatory diseases .
Skin Health Applications
This compound has been investigated for its effects on skin health. It has been reported to suppress hyperkeratinization in human tissue cells, making it a candidate for treating conditions like psoriasis and acne . The compound's ability to modulate keratinocyte proliferation and differentiation is particularly noteworthy.
Case Study 1: Antimicrobial Efficacy
A clinical trial examined the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups using standard treatments. This suggests that the compound may enhance therapeutic outcomes in dermatological applications.
Case Study 2: Inflammatory Response Modulation
Another study focused on patients with chronic inflammatory conditions. Participants receiving a regimen that included this compound experienced reduced symptoms and inflammation markers over a six-week period. This case highlights the compound's potential role in managing chronic inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with cellular signaling pathways. Its anti-inflammatory effects may be attributed to the inhibition of NF-κB activation, leading to decreased expression of inflammatory mediators. Additionally, its antimicrobial properties could be linked to disrupting bacterial cell wall synthesis or function .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Diethylbenzoic acid, and how can reaction conditions be standardized?
Methodological Answer:
- Catalyzed alkylation : Adapt methods from analogous benzoic acid derivatives, such as using palladium catalysts with sodium carbonate in toluene under reflux .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product.
- Yield optimization : Screen temperature (80–120°C), solvent polarity, and catalyst loading (1–5 mol%) using Design of Experiments (DoE) frameworks.
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatographic separation : Use reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) paired with UV detection (λ = 254 nm) or LC-MS/MS for enhanced sensitivity .
- Matrix effects : Assess recovery rates via spiked samples in urine or plasma; adjust for creatinine levels if urinary excretion is studied .
- Stability testing : Conduct freeze-thaw cycles and long-term storage (-80°C) to ensure analyte integrity .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC/MBC endpoints .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2), comparing IC₅₀ values to positive controls like doxorubicin .
- Metabolic stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS to estimate half-life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in environmental or biomonitoring data for this compound exposure?
Methodological Answer:
- Temporal variability : Use repeated sampling in longitudinal studies to account for short physiological half-lives and episodic exposure .
- Statistical modeling : Apply mixed-effects models to distinguish intra- vs. inter-individual variability, adjusting for covariates like diet or occupation .
- Source apportionment : Combine environmental monitoring (air/water) with urinary biomarkers to identify dominant exposure pathways .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Isotopic labeling : Synthesize ¹³C-labeled this compound to trace metabolic pathways via NMR or mass spectrometry .
- Computational docking : Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like COX-2, followed by in vitro validation .
- Gene expression profiling : Conduct RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., oxidative stress or apoptosis) .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound derivatives?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified ethyl groups (e.g., fluorination or elongation) and test for enhanced bioactivity .
- Crystallographic analysis : Determine 3D structures of derivatives bound to target proteins (e.g., X-ray diffraction) to guide rational design .
- QSAR modeling : Train machine learning models on physicochemical descriptors (logP, polar surface area) to predict activity .
Q. What methodological gaps exist in current research on this compound, and how can they be addressed?
Methodological Answer:
- Reporting standards : Adopt BEES-C criteria for biomonitoring studies to ensure documentation of sample contamination controls and stability tests .
- Cross-disciplinary collaboration : Integrate environmental science, toxicology, and metabolomics to build comprehensive exposure-response models .
- Open-data platforms : Share raw datasets in repositories like Figshare to enable meta-analyses and reduce reproducibility crises .
Properties
IUPAC Name |
2,4-diethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGIOBQKNXOJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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